molecular formula C17H14ClN3OS B11138839 5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11138839
M. Wt: 343.8 g/mol
InChI Key: UVXASENNXOFKFO-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a chlorophenyl group, and a pyridylmethyl group, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases, including cancer and infectious diseases, due to their ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity makes it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide
  • 5-(2-chlorophenyl)-2-ethyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide
  • 5-(2-chlorophenyl)-2-methyl-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-(2-chlorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chlorophenyl group and the 3-pyridylmethyl group provides distinct electronic and steric properties, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14ClN3OS/c1-11-21-15(16(23-11)13-6-2-3-7-14(13)18)17(22)20-10-12-5-4-8-19-9-12/h2-9H,10H2,1H3,(H,20,22)

InChI Key

UVXASENNXOFKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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